(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.375. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone represents a novel class of bioactive molecules that have garnered attention due to their potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

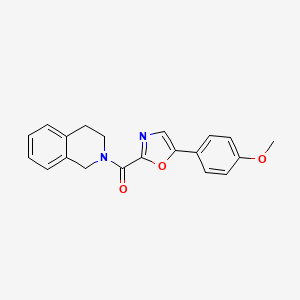

Chemical Structure

The structural formula of the compound can be represented as follows:

This formula indicates the presence of isoquinoline and oxazole moieties, which are known to contribute to various biological activities.

Research indicates that compounds containing the 3,4-dihydroisoquinoline structure exhibit a range of biological activities, primarily through modulation of specific protein targets. Notably:

- Inhibition of Protein Arginine Methyltransferases (PRMTs) : The compound has been shown to selectively inhibit PRMT5, an enzyme implicated in epigenetic regulation and cancer progression. A derivative exhibited an IC50 value of 8.5 nM, comparable to established inhibitors in clinical trials .

- Antitumor Activity : In vitro studies demonstrated significant antiproliferative effects against leukemia cell lines, with a GI50 value of 18 nM in MV4-11 cells. In vivo experiments further confirmed its antitumor efficacy in xenograft models .

Biological Activity Data Table

Case Studies and Research Findings

- Anticancer Properties : A study highlighted the effectiveness of (3,4-dihydroisoquinolin-2(1H)-yl) derivatives in targeting PRMT5, demonstrating their potential as anticancer agents. The compound's ability to inhibit tumor growth in mouse models signifies its promise in therapeutic applications against leukemia and lymphoma .

- Neuroprotective Effects : Another investigation suggested that similar isoquinoline derivatives could be beneficial in treating neurodegenerative diseases like Parkinson’s disease. The mechanism involves modulation of neuroinflammatory pathways and potential neuroprotection against dopaminergic neuron degeneration .

- Structure-Activity Relationship (SAR) : Research on related compounds has established a correlation between structural modifications and biological activity, emphasizing the importance of specific functional groups for enhancing efficacy against targeted proteins .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to (3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone exhibit significant antimicrobial properties. For instance, derivatives of isoquinoline structures have been shown to possess activity against various pathogens, including bacteria and fungi. Studies have highlighted that modifications in the molecular structure can enhance antibacterial efficacy against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Properties

Isoquinoline derivatives are being investigated for their anticancer potential. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. In vitro studies have shown that certain isoquinoline compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Neuroprotective Effects

Compounds with isoquinoline structures have been associated with neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems or the reduction of oxidative stress .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The integration of such compounds into electronic devices can improve efficiency and performance .

Sensors

The compound's sensitivity to environmental changes positions it as a potential material for sensor technology. Research into the photophysical properties of similar compounds suggests they could be used in the fabrication of sensors for detecting chemical vapors or biological agents .

Building Blocks for Synthesis

This compound serves as an important building block in synthetic organic chemistry. Its functional groups allow for further derivatization, enabling the synthesis of more complex molecules with desired biological activities or material properties .

Method Development

The synthesis of this compound has prompted the development of new methodologies in organic synthesis, particularly in the area of heterocyclic chemistry. Techniques such as microwave-assisted synthesis and catalytic reactions are being optimized to enhance yield and reduce reaction times .

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-24-17-8-6-15(7-9-17)18-12-21-19(25-18)20(23)22-11-10-14-4-2-3-5-16(14)13-22/h2-9,12H,10-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEUWKKPZWDYHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.